Cas no 102626-21-1 (4-chloro-5-methylbenzene-1,3-dicarbaldehyde)
102626-21-1 structure
Product Name:4-chloro-5-methylbenzene-1,3-dicarbaldehyde
CAS-nummer:102626-21-1
MF:C9H7ClO2
MW:182.60368180275
CID:1133640
PubChem ID:13464713
Update Time:2025-04-20
4-chloro-5-methylbenzene-1,3-dicarbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
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- 4-chloro-5-methylbenzene-1,3-dicarbaldehyde
- chloro-6-methylbenzene-2,4-dicarboxaldehyde
- ACMC-20m5m0
- CTK0D8971
- AGN-PC-00MO7Y
- 4-chloro-5-methylisophthalaldehyde
- 6-methylchlorobenzene-2,4-dicarboxaldehyde
- 1,3-Benzenedicarboxaldehyde, 4-chloro-5-methyl-
- chloro-6-methylbenzene-2,4-dicarboxaldehyde;1,3-Benzenedicarboxaldehyde,4-chloro-5-methyl;6-methylchlorobenzene-2,4-dicarboxaldehyde;4-chloro-5-methylisophthalaldehyde;
- DTXSID90541497
- 102626-21-1
-
- Inchi: 1S/C9H7ClO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-5H,1H3
- InChI-sleutel: HEXMENUKPRWRDP-UHFFFAOYSA-N
- LACHT: ClC1C(C=O)=CC(C=O)=CC=1C
Berekende eigenschappen
- Exacte massa: 182.01300
- Monoisotopische massa: 182.0134572g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 181
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 34.1Ų
Experimentele eigenschappen
- PSA: 34.14000
- LogboekP: 2.27340
4-chloro-5-methylbenzene-1,3-dicarbaldehyde Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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